N1-(2-chlorobenzyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide
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Overview
Description
N1-(2-chlorobenzyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide is a complex organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a combination of a chlorobenzyl group, a cyclopropyl-hydroxy-phenylethyl moiety, and an oxalamide linkage, making it a subject of interest for researchers exploring new synthetic pathways and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chlorobenzyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes:
Preparation of 2-chlorobenzylamine: This can be synthesized by the reduction of 2-chlorobenzonitrile using hydrogen gas in the presence of a palladium catalyst.
Synthesis of 2-cyclopropyl-2-hydroxy-2-phenylethylamine: This intermediate can be prepared through the reaction of cyclopropylcarbinol with phenylacetaldehyde under acidic conditions, followed by reduction.
Formation of the oxalamide linkage: The final step involves the reaction of 2-chlorobenzylamine with 2-cyclopropyl-2-hydroxy-2-phenylethylamine in the presence of oxalyl chloride, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-chlorobenzyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The oxalamide linkage can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Sodium azide (NaN3) in DMF (Dimethylformamide) at elevated temperatures.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of primary amines.
Substitution: Formation of azido derivatives.
Scientific Research Applications
Chemistry
In chemistry, N1-(2-chlorobenzyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for investigating enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Research is ongoing to explore its efficacy in treating various diseases, including its role as an anti-inflammatory or anticancer agent.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N1-(2-chlorobenzyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-chlorobenzyl)-N2-(2-hydroxyethyl)oxalamide
- N1-(2-chlorobenzyl)-N2-(2-phenylethyl)oxalamide
- N1-(2-chlorobenzyl)-N2-(2-cyclopropyl-2-hydroxyethyl)oxalamide
Uniqueness
Compared to similar compounds, N1-(2-chlorobenzyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide stands out due to the presence of the cyclopropyl-hydroxy-phenylethyl moiety, which imparts unique steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new molecules with enhanced biological activity.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c21-17-9-5-4-6-14(17)12-22-18(24)19(25)23-13-20(26,16-10-11-16)15-7-2-1-3-8-15/h1-9,16,26H,10-13H2,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZPVDVBDFOLMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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